N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
Overview
Description
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound is characterized by the presence of a pyrazole ring, a nitro group, and a sulfonamide group, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often involve the use of solvents like methanol and reagents such as sodium borohydride for reduction reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles.
Addition-Elimination: The sulfonamide group can participate in nucleophilic addition-elimination reactions.
Common reagents used in these reactions include hydrazine derivatives, sodium borohydride, and various solvents like methanol . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other pyrazole derivatives.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications.
Industry: It may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The molecular pathways involved include interference with the parasite’s metabolic processes, ultimately leading to its death.
Comparison with Similar Compounds
Similar compounds to N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE include other pyrazole derivatives with varying substituents. Some examples are:
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Imidazole derivatives: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O4S/c1-15(8-12-11(13)7-14-16(12)2)22(20,21)10-5-3-9(4-6-10)17(18)19/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQJNIYDTJTFCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.